Methyl 4-bromo-2,5-ditert-butylbenzoate
Description
Methyl 4-bromo-2,5-ditert-butylbenzoate is a substituted benzoate ester characterized by a bromine atom at the para position (C4) and two tert-butyl groups at the ortho (C2) and meta (C5) positions of the benzene ring. The ester functional group (-COOCH₃) at the C1 position contributes to its polar nature, while the bulky tert-butyl substituents impart significant steric hindrance, influencing its reactivity and physical properties. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex aromatic systems or as a model substrate for studying steric and electronic effects in substitution reactions.
Properties
Molecular Formula |
C16H23BrO2 |
|---|---|
Molecular Weight |
327.26g/mol |
IUPAC Name |
methyl 4-bromo-2,5-ditert-butylbenzoate |
InChI |
InChI=1S/C16H23BrO2/c1-15(2,3)11-9-13(17)12(16(4,5)6)8-10(11)14(18)19-7/h8-9H,1-7H3 |
InChI Key |
GBKCIPHRUONGHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1C(=O)OC)C(C)(C)C)Br |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1C(=O)OC)C(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Electronic Effects : Bromine’s moderate electronegativity and polarizability make it a versatile substituent for tuning electronic properties without extreme steric demands .
Steric Shielding : The tert-butyl groups significantly retard reactions at the C4 position, as observed in hindered Suzuki-Miyaura couplings involving analogous bromoarenes.
Thermal Stability : Bulky substituents enhance thermal stability, as seen in thermogravimetric analyses of tert-butyl-substituted aromatics.
Key Gap in Evidence : The provided sources focus on psychoactive NBOMe compounds (e.g., 25B-NBOMe) , which are phenethylamine derivatives unrelated to benzoate esters. Direct comparisons with this compound are thus speculative.
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